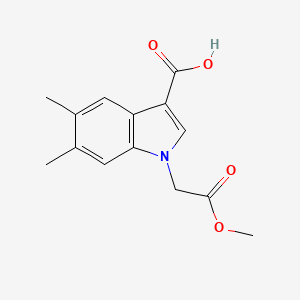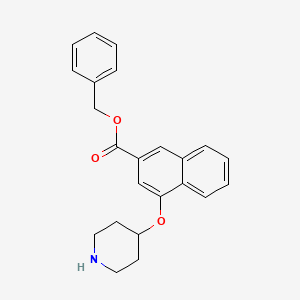
Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate is a synthetic organic compound that features a piperidine ring, a naphthalene moiety, and a benzyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized to introduce the 4-hydroxy group.
Naphthalene Carboxylation: The naphthalene moiety is carboxylated to form naphthalene-2-carboxylic acid.
Esterification: The carboxylic acid group of naphthalene-2-carboxylic acid is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Coupling Reaction: The piperidine derivative is coupled with the esterified naphthalene compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the naphthalene moiety may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine core but lacking the naphthalene moiety.
Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but with a hydroxyl group instead of the naphthalene moiety.
Uniqueness
Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate is unique due to the combination of the piperidine ring, naphthalene moiety, and benzyl ester group. This unique structure allows for diverse interactions and applications that are not possible with simpler analogs.
Propiedades
Fórmula molecular |
C23H23NO3 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H23NO3/c25-23(26-16-17-6-2-1-3-7-17)19-14-18-8-4-5-9-21(18)22(15-19)27-20-10-12-24-13-11-20/h1-9,14-15,20,24H,10-13,16H2 |
Clave InChI |
YRKNYWMREGDNAW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2=CC(=CC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


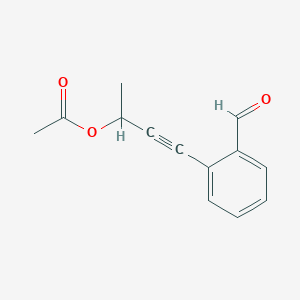
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
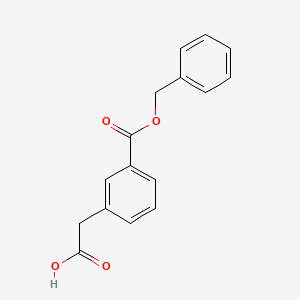

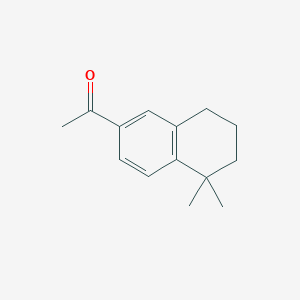
![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)
![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)
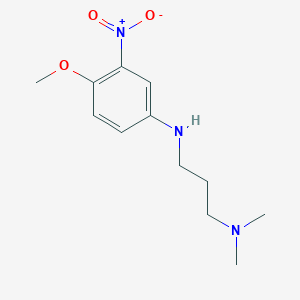
![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
![2-[(2-Aminopyridin-4-yl)amino]ethanol](/img/structure/B13884078.png)
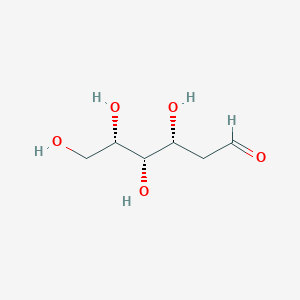
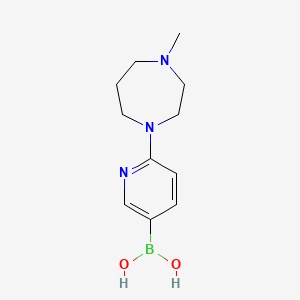
![5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13884091.png)
